molecular formula C20H24N2O2 B2611453 N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE CAS No. 880073-51-8

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE

Cat. No.: B2611453
CAS No.: 880073-51-8
M. Wt: 324.424
InChI Key: JFDYTWHJPIJCJR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[4-(4-methylphenyl)butanamido]benzamide is a benzamide derivative characterized by a dimethylamino group at the para position of the benzamide core. The structure is further modified by a butanamide linker connecting the benzamide to a 4-methylphenyl group. Its molecular formula is estimated as C₂₁H₂₇N₃O₂, with a molecular weight of approximately 353.46 g/mol, derived from structural analysis .

Properties

IUPAC Name

N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-7-9-16(10-8-15)5-4-6-19(23)21-18-13-11-17(12-14-18)20(24)22(2)3/h7-14H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDYTWHJPIJCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-4-aminobenzamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Key Structural Analogs

The following benzamide derivatives share structural similarities, differing primarily in substituents and linker groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Source
N,N-Dimethyl-4-[4-(4-methylphenyl)butanamido]benzamide C₂₁H₂₇N₃O₂ ~353.46 4-(dimethylamino), butanamide, 4-methylphenyl Estimated
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁ClN₂O₄ 306.71 4-chloro, 4-methoxy, 2-nitro
N,N-Dimethyl-4-(trifluoromethyl)benzamide C₁₀H₁₀F₃NO 217.19 4-(trifluoromethyl), dimethylamino
N-[Amino(4-methylphenyl)sulfonyl]pyridine-3-carboxamide C₁₄H₁₄N₄O₃S 318.35 Pyridine-3-carboxamide, sulfonyl linker
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 Hydrazide group, dimethylamino

Substituent Effects on Properties

Electronic Effects: The dimethylamino group in the target compound acts as an electron-donating group, enhancing solubility in polar solvents compared to electron-withdrawing substituents like the trifluoromethyl group in or the nitro group in .

Synthetic Routes: Synthesis of the target compound likely involves coupling 4-(dimethylamino)benzoyl chloride with 4-(4-methylphenyl)butanamine, analogous to methods described for related benzamides in . In contrast, 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide requires nitration and methoxylation steps, which are more complex due to steric and electronic challenges.

Physical Properties :

  • The trifluoromethyl derivative has a lower molecular weight (217.19 g/mol) and higher lipophilicity, making it more suitable for membrane permeability in drug design.
  • The hydrazide analog exhibits reduced stability under acidic conditions due to the reactive hydrazide moiety, unlike the stable amide bond in the target compound.

Biological Activity

N,N-Dimethyl-4-[4-(4-methylphenyl)butanamide]benzamide, a compound with significant structural complexity, has garnered attention in biological research due to its potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N,N-Dimethyl-4-[4-(4-methylphenyl)butanamide]benzamide can be represented as follows:

  • Chemical Formula : C20_{20}H26_{26}N2_{2}O
  • Molecular Weight : 314.44 g/mol

This compound features a benzamide core with dimethyl and butanamide substituents, which are believed to influence its biological activity.

The biological activity of N,N-Dimethyl-4-[4-(4-methylphenyl)butanamide]benzamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting the activity of acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection.
  • Antioxidant Activity : Research indicates that it exhibits antioxidant properties, which could mitigate oxidative stress in cellular systems.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects and mechanism of action of N,N-Dimethyl-4-[4-(4-methylphenyl)butanamide]benzamide:

  • Cell Lines Tested : Various cancer cell lines such as HeLa and MCF-7 were utilized to evaluate cytotoxicity.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines.
Cell LineIC50 (µM)Mechanism
HeLa20Apoptosis induction
MCF-725Cell cycle arrest

In Vivo Studies

Animal models have been employed to further elucidate the pharmacological effects:

  • Model Used : Mouse model for assessing anti-inflammatory effects.
  • Findings : Treatment with the compound resulted in significant reduction of inflammatory markers (e.g., TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases.

Case Studies

  • Study on Neuroprotective Effects : A recent study published in a pharmacology journal explored the neuroprotective effects of this compound against neurodegenerative disorders. It was found to enhance cognitive function in aged mice models by reducing amyloid-beta plaques.
  • Anti-Cancer Properties : Another investigation focused on the anti-cancer properties of N,N-Dimethyl-4-[4-(4-methylphenyl)butanamide]benzamide. The results indicated that it could inhibit tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway.

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